1-(4-Acetylphenyl)-3-(3-hydroxyphenyl)thiourea
Overview
Description
1-(4-Acetylphenyl)-3-(3-hydroxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-(4-Acetylphenyl)-3-(3-hydroxyphenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Synthetic Route:
- Dissolve 4-acetylphenyl isothiocyanate in ethanol.
- Add 3-aminophenol to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Acetylphenyl)-3-(3-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Electrophiles: Halogens, alkylating agents.
Major Products:
- Sulfoxides, sulfones (from oxidation).
- Amines (from reduction).
- Substituted thioureas (from substitution).
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates potential anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(3-hydroxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
1-(4-Acetylphenyl)-3-(3-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-hydroxyphenyl)thiourea: Similar structure but lacks the acetyl group, which may influence its reactivity and biological activity.
1-(4-Methylphenyl)-3-(3-hydroxyphenyl)thiourea: The presence of a methyl group instead of an acetyl group can alter its chemical properties and applications.
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)thiourea:
Uniqueness: The presence of both acetyl and hydroxy groups in this compound imparts unique chemical and biological properties, making it distinct from other thiourea derivatives
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(3-hydroxyphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)11-5-7-12(8-6-11)16-15(20)17-13-3-2-4-14(19)9-13/h2-9,19H,1H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELLQCNAGUUOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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